Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate
Overview
Description
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-ethyl-2-oxazoline with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazoles with different functional groups, while reduction can produce oxazolines .
Scientific Research Applications
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern on the oxazole ring and the presence of both benzyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
benzyl N-[2-(5-ethyl-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-2-13-10-17-14(20-13)8-9-16-15(18)19-11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,16,18) |
InChI Key |
JGWWYTRUHAQRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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